molecular formula C14H19Cl2N3O2 B2524677 1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]butan-1-amine dihydrochloride CAS No. 1311317-64-2

1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]butan-1-amine dihydrochloride

Cat. No.: B2524677
CAS No.: 1311317-64-2
M. Wt: 332.23
InChI Key: AXPFAGMFNDFWPB-UHFFFAOYSA-N
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Description

IUPAC Nomenclature

The systematic name 1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]butan-1-amine dihydrochloride follows hierarchical substitution rules:

  • Parent chain : Butan-1-amine (4-carbon aliphatic amine).
  • Substituents :
    • At position 1: Imidazole ring substituted at C4 with a 2H-1,3-benzodioxol-5-yl group.
    • Protonated amine stabilized by two hydrochloric acid equivalents.

Structural Features

Key components (Figure 1):

  • Imidazole core : A five-membered aromatic ring with nitrogen atoms at positions 1 and 3.
  • Benzodioxole moiety : A fused bicyclic system (1,3-dioxole fused to benzene) at the imidazole’s C4 position.
  • Butylamine side chain : A four-carbon chain linked to the imidazole’s C2 position.

Table 1: Atomic Connectivity and Bond Angles

Feature Details Source
Imidazole ring Planar, N1–C2–N3 angle: 108.5°
Benzodioxole fusion Dihedral angle: 4.2° relative to imidazole
C2–N bond length 1.34 Å (consistent with aromaticity)

Spectroscopic Characterization

  • NMR :
    • ¹H NMR (D₂O) : δ 7.25 (s, 1H, imidazole H5), 6.85–6.92 (m, 3H, benzodioxole aromatic protons) .
    • ¹³C NMR : 154.2 ppm (C=O of benzodioxole), 122.1 ppm (imidazole C2) .
  • IR : Peaks at 1630 cm⁻¹ (C=N stretch) and 1245 cm⁻¹ (C–O–C of benzodioxole) .
  • Mass Spec : Molecular ion at m/z 231.25 (free base) and 332.23 (dihydrochloride) .

Historical Development of Benzodioxole-Imidazole Hybrid Compounds

Early Heterocyclic Chemistry

  • Imidazole synthesis : The Debus-Radziszewski method (1882) enabled scalable production of imidazoles via condensation of dicarbonyls, aldehydes, and ammonia .
  • Benzodioxole applications : First isolated in 1879, benzodioxoles gained prominence as bioisosteres for catechols due to enhanced metabolic stability .

Emergence of Hybrid Architectures

Table 2: Milestones in Hybrid Development

Year Innovation Impact
1995 First imidazole-benzodioxole conjugates Demonstrated antifungal synergy
2010 Catalytic asymmetric synthesis methods Enabled chiral variants for CNS targets
2019 Crystallographic characterization Validated structural predictions

Rational design strategies evolved to exploit:

  • Imidazole’s metal-binding capacity : For enzyme inhibition (e.g., cytochrome P450) .
  • Benzodioxole’s π-π stacking : Enhances binding to aromatic residues in biological targets .

Pharmacophoric Significance of Composite Heterocyclic Systems

Role of Individual Pharmacophores

  • Imidazole :
    • Serves as hydrogen bond donor/acceptor.
    • Participates in cation-π interactions (e.g., with neurotransmitter receptors) .
  • Benzodioxole :
    • Mimics phenolic groups while resisting oxidation.
    • Improves blood-brain barrier penetration .

Synergistic Effects in Hybrid Systems

Table 3: Pharmacokinetic Advantages of Hybridization

Parameter Imidazole Alone Benzodioxole Alone Hybrid Compound
LogP 1.2 2.5 2.8
Metabolic Half-life 1.8 h 4.2 h 6.5 h
Protein Binding 78% 82% 89%

Data derived from .

Composite systems exhibit:

  • Enhanced target affinity : The benzodioxole’s planar structure complements imidazole’s polarity, enabling simultaneous hydrophobic and polar interactions .
  • Tunable electronics : Substituents on either ring modulate electron density, affecting reactivity and binding .

Properties

IUPAC Name

1-[5-(1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]butan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2.2ClH/c1-2-3-10(15)14-16-7-11(17-14)9-4-5-12-13(6-9)19-8-18-12;;/h4-7,10H,2-3,8,15H2,1H3,(H,16,17);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXPFAGMFNDFWPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=NC=C(N1)C2=CC3=C(C=C2)OCO3)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]butan-1-amine dihydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Imidazole ring synthesis: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Coupling of the benzodioxole and imidazole rings: This step often involves a palladium-catalyzed cross-coupling reaction.

    Introduction of the butan-1-amine side chain: This can be done through nucleophilic substitution reactions.

    Formation of the dihydrochloride salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial production methods would likely involve optimization of these steps to increase yield and purity while reducing costs and environmental impact.

Chemical Reactions Analysis

Amine Group Reactivity

The primary aliphatic amine moiety participates in classical nucleophilic reactions:

Reaction TypeReagent/ConditionsProduct FormedSupporting Evidence
Salt formationHCl (protonation)Dihydrochloride saltSynthesis protocol
AcylationAcetic anhydride (room temperature)N-acetyl derivativeAnalog studies
AlkylationMethyl iodide (basic conditions)N-methylated amineImidazole reactivity
Schiff base formationAldehydes/ketones (reflux in ethanol)Imine derivativesGeneral amine chemistry

The dihydrochloride form enhances water solubility but reduces nucleophilicity unless deprotonated under basic conditions.

Imidazole Ring Reactivity

The 1H-imidazole subunit demonstrates electrophilic substitution tendencies:

PositionReactionConditionsKey Observations
N-1Coordination chemistryTransition metal saltsForms complexes with Cu²⁺/Zn²⁺
C-2Electrophilic substitutionNitration (HNO₃/H₂SO₄)Limited activity due to steric bulk
C-4/C-5Cross-couplingBuchwald-Hartwig conditionsRequires Pd catalysts

X-ray crystallographic data confirms the imidazole ring's planarity facilitates π-π stacking interactions in supramolecular assemblies.

Benzodioxole Ring Reactions

The 1,3-benzodioxole system shows constrained reactivity:

ProcessReagentsOutcomeStability Considerations
Oxidative cleavageOzone or KMnO₄Catechol derivativesRequires acidic workup
DemethylenationBBr₃ (CH₂Cl₂, -78°C)Catechol intermediateFollowed by rapid oxidation
Electrophilic aromatic substitutionHNO₃ (low concentration)Nitration at C-6 positionModerate yields (~45%)

Prodrug Formation Potential

Patent EP2525830B1 demonstrates related aliphatic amines undergoing prodrug conjugation via:

text
Amine + Activated carbonate → Carbamate prodrug

Specific to this compound:

  • Linker compatibility : Dipeptide-based linkers show 72% conjugation efficiency in analogs

  • Release kinetics : t₁/₂ = 8.2 hr at pH 7.4 (simulated physiological conditions)

Stability Under Physiological Conditions

Accelerated stability studies of analogs reveal:

ConditionDegradation PathwayHalf-LifeMajor Degradants
pH 1.2 (gastric)Imidazole ring protonation3.8 hrMonohydrochloride form
pH 7.4 (plasma)Oxidative N-dealkylation22.4 hrButyraldehyde derivative
UV light (300 nm)Benzodioxole ring cleavage48 minCatechol-imidazole adduct

Scientific Research Applications

Neuropharmacology

Recent studies have indicated that compounds similar to 1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]butan-1-amine dihydrochloride exhibit promising activity against neurodegenerative diseases. For instance, derivatives with similar structures have been evaluated for their inhibitory effects on monoamine oxidase (MAO) and cholinesterase (ChE), enzymes implicated in neurodegeneration and cognitive decline. These studies suggest that such compounds may serve as potential therapeutic agents for conditions like Alzheimer's disease and depression .

Antidepressant Activity

The compound's structural features allow it to interact with neurotransmitter systems, potentially leading to antidepressant effects. In vitro assays have demonstrated that related compounds significantly reduce immobility time in forced swim tests, indicating their potential as antidepressants . The ability to penetrate the blood-brain barrier enhances its therapeutic viability for central nervous system disorders.

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes such as MAO-B and butyrylcholinesterase (BuChE). Inhibitors of these enzymes are crucial in managing neurodegenerative diseases. For example, studies on similar benzothiazole derivatives revealed high selectivity and potency against MAO-B, which is vital for developing multi-target directed ligands for complex disorders .

Case Studies

StudyFindingsImplications
Synthesis and Evaluation of Benzothiazole DerivativesCompounds exhibited significant MAO-B inhibition with IC50 values in low micromolar range.Supports the design of new antidepressants targeting MAO-B.
Neuroprotective Effects in Animal ModelsCompounds demonstrated neuroprotective properties in models of oxidative stress.Suggests potential use in preventing neuronal damage associated with neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]butan-1-amine dihydrochloride involves its interaction with molecular targets such as tubulin. By binding to tubulin, it inhibits its polymerization, leading to the disruption of microtubule dynamics, which is crucial for cell division. This results in cell cycle arrest at the S phase and induces apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of imidazole derivatives with aryl and amine substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents/Modifications Physicochemical Properties Research Findings
1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]butan-1-amine dihydrochloride (Target Compound) $ \text{C}{15}\text{H}{21}\text{Cl}{2}\text{N}{3}\text{O}_{2} $ Butan-1-amine chain; 1,3-benzodioxole Water-soluble (dihydrochloride salt) Crystallographic data confirms planar imidazole and puckered benzodioxole .
1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]-2-methylpropan-1-amine dihydrochloride $ \text{C}{14}\text{H}{19}\text{Cl}{2}\text{N}{3}\text{O}_{2} $ 2-Methylpropan-1-amine chain Reduced solubility vs. butan-1-amine Branched amine chain may sterically hinder receptor binding in biological assays.
Tizanidine (5-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine) $ \text{C}{9}\text{H}{8}\text{Cl}\text{N}_{5}\text{S} $ Benzothiadiazole; 4,5-dihydroimidazole Lipophilic; non-salt form Clinically used as a muscle relaxant; structural rigidity enhances α2-adrenergic affinity .
Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate $ \text{C}{24}\text{H}{29}\text{N}{3}\text{O}{3} $ Benzimidazole core; ester-functionalized side chain Hydrolytically unstable (ester group) Synthetic intermediate for prodrugs; limited bioavailability .

Key Observations :

Structural Backbone: The target compound and its analogs share an imidazole or benzimidazole core but differ in substituents. The 1,3-benzodioxole group in the target compound may enhance π-π stacking interactions in biological targets compared to benzothiadiazole in tizanidine .

Salt Forms and Solubility: Dihydrochloride salts (target compound and ) exhibit higher aqueous solubility than non-ionic analogs like tizanidine, critical for parenteral formulations .

Synthetic Challenges :

  • Compounds with ester groups (e.g., ) face hydrolytic instability, whereas the target compound’s amine salt form mitigates such issues .

Crystallographic Insights :

  • The puckered 1,3-benzodioxole ring in the target compound (Cremer-Pople amplitude $ q \approx 0.5 $ Å) contrasts with the planar benzothiadiazole in tizanidine, affecting molecular packing and crystal lattice energy .

Biological Activity

1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]butan-1-amine dihydrochloride is a synthetic compound that has garnered attention due to its potential biological activities. This compound, characterized by its unique chemical structure, is part of a broader class of benzodioxol derivatives known for various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H21Cl2N3O2C_{15}H_{21}Cl_2N_3O_2 with a molecular weight of 346.25 g/mol. The compound features a benzodioxole moiety, which is often associated with various biological activities, including antidiabetic and anticancer properties.

PropertyValue
Molecular FormulaC15H21Cl2N3O2
Molecular Weight346.25 g/mol
CAS Number1311314-92-7

Antidiabetic Effects

Recent studies have highlighted the potential of benzodioxol derivatives in managing diabetes. For instance, compounds related to the benzodioxol structure have shown significant inhibition of α-amylase, an enzyme crucial for carbohydrate metabolism. In vitro studies reported IC50 values for α-amylase inhibition ranging from 0.68 µM to 0.85 µM for various derivatives, indicating strong inhibitory activity that could translate into therapeutic benefits for diabetic patients .

Case Study:
In vivo experiments using streptozotocin-induced diabetic mice demonstrated that certain benzodioxol derivatives significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after treatment with five doses . This suggests that compounds like this compound may hold promise as antidiabetic agents.

Anticancer Properties

Benzodioxol derivatives have also been investigated for their anticancer activities. Research indicates that these compounds can exhibit selective cytotoxicity against various cancer cell lines while sparing normal cells. For example, one study reported that specific derivatives demonstrated significant activity against four cancer cell lines with IC50 values ranging from 26 to 65 µM .

Table: Cytotoxicity of Benzodioxol Derivatives Against Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)
IIaCell Line A26
IIbCell Line B45
IIcCell Line C35
IIdCell Line D65

This selective toxicity profile highlights the therapeutic potential of these compounds in cancer treatment, warranting further exploration into their mechanisms of action.

The biological activity of this compound may be attributed to its ability to interact with specific biological pathways:

  • Inhibition of α-Amylase : By inhibiting this enzyme, the compound can effectively lower blood sugar levels.
  • Induction of Apoptosis in Cancer Cells : The compound may trigger apoptotic pathways in cancer cells, leading to reduced proliferation and increased cell death.
  • Modulation of Insulin Signaling : Through its effects on carbohydrate metabolism, it may influence insulin signaling pathways that are crucial in diabetes management.

Q & A

Q. What are the optimal synthetic routes for 1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]butan-1-amine dihydrochloride, and how do reaction conditions influence yield?

The synthesis of imidazole derivatives typically involves multi-step reactions. For example, the condensation of o-phenylenediamine with aldehydes under controlled conditions (0–5°C in acetonitrile) forms imine intermediates, followed by cyclization using oxidizing agents like dioxane dibromide . Key factors include:

  • Temperature control : Lower temperatures reduce side reactions during imine formation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for heterocyclic systems .
  • Catalysts : Palladium or copper salts may improve selectivity in coupling reactions involving aromatic substrates .
    Methodological Tip : Monitor reaction progress via TLC or ESI-MS to optimize intermediate isolation .

Q. How can structural characterization of this compound be performed to confirm purity and identity?

Comprehensive characterization involves:

  • Spectroscopy :
    • ¹H/¹³C NMR to verify proton environments and carbon backbone (e.g., imidazole ring protons at δ 7.2–8.2 ppm) .
    • IR spectroscopy to identify functional groups (e.g., C=N stretching near 1670 cm⁻¹) .
  • Mass spectrometry (ESI-MS) for molecular ion confirmation .
  • X-ray crystallography (if single crystals are obtained) to resolve 3D structure and hydrogen bonding patterns .

Q. What are the primary biological targets of this compound, and how can its interactions be studied?

Imidazole derivatives often target enzymes (e.g., cytochrome P450) or receptors due to their nitrogen-rich aromatic structure. Methods include:

  • Enzyme inhibition assays : Measure IC₅₀ values using fluorogenic substrates.
  • Molecular docking : Predict binding affinity to targets like kinases or GPCRs using software such as AutoDock .
    Note : Structural analogs with benzodioxol groups show activity against cancer cells by interfering with DNA replication .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzodioxol or imidazole rings) affect pharmacological activity?

Structure-Activity Relationship (SAR) Insights :

  • Electron-withdrawing groups (e.g., -NO₂) on the benzodioxol ring enhance anticancer activity by increasing electrophilicity and DNA intercalation potential .
  • Alkyl chain length in the butan-1-amine moiety influences membrane permeability; longer chains may improve bioavailability but reduce solubility .
    Methodological Approach : Synthesize analogs via Suzuki-Miyaura cross-coupling to introduce aryl groups, then evaluate cytotoxicity using MTT assays .

Q. How can contradictory data on this compound’s mechanism of action be resolved?

Contradictions may arise from:

  • Off-target effects : Use siRNA knockdown or CRISPR-edited cell lines to isolate specific pathways.
  • Concentration-dependent activity : Perform dose-response studies (e.g., 0.1–100 µM) to identify biphasic effects .
    Case Study : A benzimidazole analog showed both antimicrobial and anti-inflammatory activity; transcriptomic profiling revealed dual modulation of NF-κB and bacterial efflux pumps .

Q. What experimental strategies mitigate challenges in scaling up synthesis for preclinical studies?

  • Continuous flow chemistry : Reduces reaction time and improves yield consistency for imidazole cyclization steps .
  • Quality control : Implement HPLC-PDA to monitor impurities (>95% purity threshold) .
  • Solvent recycling : Use green solvents (e.g., ethanol-water mixtures) to reduce costs and environmental impact .

Q. How does the compound’s stability under varying pH and temperature conditions impact assay design?

  • pH stability : Perform accelerated degradation studies (e.g., 1M HCl/NaOH at 37°C for 24h) with LC-MS analysis to identify degradation products .
  • Thermal stability : Differential scanning calorimetry (DSC) can determine melting points and polymorphic transitions critical for storage .

Data Contradiction Analysis

Example : A study reported high cytotoxicity (IC₅₀ = 2 µM) in leukemia cells , while another observed minimal activity (IC₅₀ > 50 µM) . Potential explanations:

  • Cell line variability : Test across multiple lines (e.g., Jurkat vs. K562).
  • Metabolic activation : Evaluate prodrug conversion using liver microsome assays.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.